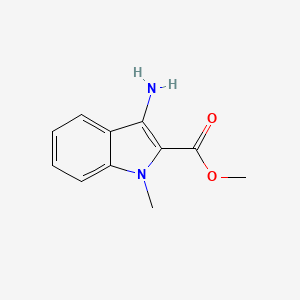

methyl 3-amino-1-methyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-1-methylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13-8-6-4-3-5-7(8)9(12)10(13)11(14)15-2/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXPRVBEODFHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380399-14-3 | |

| Record name | methyl 3-amino-1-methyl-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-methyl-1H-indole-2-carboxylate typically involves the reaction of methyl 3-amino-1H-indole-2-carboxylate with methyl iodide under basic conditions . Another method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis, which enhances reaction rates and yields. This method involves the use of palladium-catalyzed heterocyclization of anilines, which are functionalized with electron-withdrawing or -donating groups .

Chemical Reactions Analysis

Amino Group (C3 Position)

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, condensation with 4-fluorobenzoic acid using EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields substituted amides .

-

Reductive Amination : Potential for alkylation under catalytic hydrogenation conditions, though steric hindrance from the adjacent methyl group may limit reactivity .

Methyl Ester (C2 Position)

-

Hydrolysis : Converted to carboxylic acid under basic conditions (e.g., NaOH in methanol/water) .

-

Transesterification : Reacts with alcohols in acidic or basic media to form alternative esters .

Indole Core

-

Electrophilic Substitution : The electron-rich indole ring undergoes reactions at positions 5 or 6, directed by the C2 ester and C3 amino groups .

-

Halogenation : Bromination using N-bromosuccinimide (NBS) introduces halogens at reactive positions .

Table 1: Reaction Optimization Data

Notable Observations

-

The C3 amino group enhances solubility in polar solvents, facilitating reactions in aqueous media .

-

Steric effects from the 1-methyl group reduce reactivity at the indole nitrogen but stabilize the core structure against oxidation .

Mechanistic Insights

Scientific Research Applications

Methyl 3-amino-1-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-1-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways . The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity .

Comparison with Similar Compounds

Key Comparisons:

Ethyl esters (e.g., CAS 296264-25-0) exhibit slower hydrolysis rates compared to methyl esters, influencing drug metabolism profiles . Chloro substituents (e.g., CAS 16381-48-9) introduce electronegativity, favoring electrophilic substitution reactions .

Functional Group Impact :

- Carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) are more acidic (pKa ~4–5) than esters, enabling use in ionic interactions or coordination chemistry .

Biological Activity

Methyl 3-amino-1-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant studies that underscore its significance in medicinal chemistry.

Overview of Methyl 3-Amino-1-Methyl-1H-Indole-2-Carboxylate

Methyl 3-amino-1-methyl-1H-indole-2-carboxylate (C₁₁H₁₂N₂O₂) is characterized by an amino group at the 3-position and a carboxylate ester functional group. Indoles, the parent structure of this compound, are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.

Target Interactions

Methyl 3-amino-1-methyl-1H-indole-2-carboxylate interacts with various biological targets, influencing several cellular pathways. Its mode of action involves:

- Receptor Binding : Indole derivatives often bind to multiple receptors, which can lead to alterations in cellular signaling pathways.

- Biochemical Pathways : This compound is implicated in pathways associated with inflammation, cancer progression, and microbial resistance.

Biological Activities

The compound exhibits several notable biological activities:

Anticancer Activity

Recent studies have demonstrated that methyl 3-amino-1-methyl-1H-indole-2-carboxylate and its derivatives can inhibit the growth of various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), PC3 (prostate cancer), and DU145 (prostate cancer) cells showed significant sensitivity to treatment.

- Mechanism : The compound induces apoptosis in rapidly dividing cells while sparing normal fibroblasts .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.98 μg/mL |

| Escherichia coli | Inactive |

| Mycobacterium smegmatis | Variable activity |

The low MIC values indicate strong antimicrobial potential, particularly against resistant strains like MRSA .

Antiviral Activity

Recent findings suggest that derivatives of methyl 3-amino-1-methyl-1H-indole-2-carboxylate may inhibit viral replication:

- Mechanism : The compounds have been shown to interfere with HIV integrase activity, a crucial enzyme for viral replication.

- IC50 Values : Some derivatives exhibited IC50 values as low as 0.13 μM, indicating potent antiviral activity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of methyl 3-amino-1-methyl-1H-indole-2-carboxylate:

-

Anticancer Studies : A study evaluated the cytotoxic effects on A549 cells, reporting a significant reduction in cell viability upon treatment with the compound over varying time periods (24h, 48h, 72h).

Time (h) Cell Viability (%) 24 40.1 ± 7.9 48 27.05 ± 3.9 72 26.43 ± 2.1 - Antimicrobial Efficacy : Another research focused on testing various derivatives against MRSA and reported promising results with MIC values indicating effective inhibition .

Q & A

Q. What causes inconsistencies in melting points across batches?

- Methodological Answer : Polymorphism or residual solvents (e.g., acetic acid) can alter melting ranges. Recrystallize from a consistent solvent system and characterize via DSC to identify polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.